molecular formula C16H16O3 B15083282 Benzyl (4-methoxyphenyl)acetate CAS No. 74587-15-8

Benzyl (4-methoxyphenyl)acetate

Cat. No.: B15083282
CAS No.: 74587-15-8
M. Wt: 256.30 g/mol
InChI Key: MCJLGGZHLZDDGT-UHFFFAOYSA-N
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Description

Benzyl (4-methoxyphenyl)acetate is an aromatic ester with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.26 g/mol. Its structure consists of a (4-methoxyphenyl)acetic acid backbone esterified with benzyl alcohol, yielding the systematic name benzyl 2-(4-methoxyphenyl)acetate. The methoxy (-OCH₃) group at the para position of the phenyl ring enhances electron density, influencing both chemical reactivity and physical properties.

Benzyl phenyl acetate is a colorless liquid with a boiling point of 317–319°C, solubility in ethanol (33% in 90% ethanol), and a density of 1.095–1.099 g/mL at 20°C . This compound is expected to exhibit higher polarity and boiling point due to the electron-donating methoxy group.

This compound is primarily used in pharmaceutical synthesis and organic chemistry research. For example, derivatives of (4-methoxyphenyl)acetate have been explored as dual inhibitors of acetylcholinesterase and β-secretase for Alzheimer’s disease treatment .

Properties

CAS No.

74587-15-8

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

benzyl 2-(4-methoxyphenyl)acetate

InChI

InChI=1S/C16H16O3/c1-18-15-9-7-13(8-10-15)11-16(17)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

MCJLGGZHLZDDGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Fischer–Speier Esterification Mechanism

The Fischer–Speier method employs a Brønsted acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, to protonate the carbonyl oxygen of 4-methoxyphenylacetic acid. This activation enhances the electrophilicity of the carbonyl carbon, enabling nucleophilic attack by benzyl alcohol. The subsequent tetrahedral intermediate collapses, releasing water and regenerating the catalyst. The general reaction is represented as:

$$
\text{4-Methoxyphenylacetic Acid} + \text{Benzyl Alcohol} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}
$$

Dean–Stark distillation is often employed to remove water, driving the equilibrium toward ester formation.

Synthetic Routes to this compound

Classical Fischer–Speier Protocol

The standard synthesis involves refluxing equimolar amounts of 4-methoxyphenylacetic acid and benzyl alcohol in toluene with catalytic sulfuric acid (1–5 mol%) at 110°C for 5–8 hours. Yields typically range from 70–85%, with purity confirmed via thin-layer chromatography (TLC) and gas chromatography (GC).

Optimization Parameters :

  • Catalyst Selection : p-Toluenesulfonic acid offers milder conditions (90°C, 6 hours) with comparable yields (78%).
  • Solvent Effects : Non-polar solvents like toluene improve water removal, while dimethylformamide (DMF) accelerates kinetics but complicates purification.

Synthesis of 4-Methoxyphenylacetic Acid Precursor

The carboxylic acid precursor is often synthesized via methylation of 4-hydroxyphenylacetic acid. A patent by details the use of dimethyl sulfate or methyl iodide with potassium carbonate in acetone, achieving near-quantitative yields:

$$
\text{4-Hydroxyphenylacetic Acid} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{K}2\text{CO}_3} \text{4-Methoxyphenylacetic Acid} + \text{Byproducts}
$$

Reaction conditions (4 hours at 60°C) ensure complete O-methylation without side reactions.

Advanced Methodologies and Catalytic Innovations

Lewis Acid Catalysis

Scandium(III) triflate, a Lewis acid, enables esterification under milder temperatures (60–80°C) with reduced reaction times (2–4 hours). This method is advantageous for acid-sensitive substrates, though yields remain comparable to traditional methods (72–76%).

Enzymatic Esterification

Emerging studies explore lipase-catalyzed routes for green synthesis. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates ester formation in solvent-free systems at 45°C, though yields are moderate (50–60%).

Analytical Characterization

Spectroscopic Confirmation

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): Signals at δ 7.30 (d, J = 8.6 Hz, 2H, aromatic), 6.89 (d, J = 8.6 Hz, 2H, aromatic), 5.08 (s, 2H, benzyl CH$$ _2 $$), 3.81 (s, 3H, OCH$$ _3 $$), and 3.67 (s, 2H, acetate CH$$ _2 $$).
  • IR Spectroscopy : Strong absorbance at 1745 cm$$ ^{-1} $$ (C=O stretch) and 1250 cm$$ ^{-1} $$ (C–O ester).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity in optimized batches.

Industrial and Research Applications

While direct applications of this compound remain underexplored, structural analogs demonstrate:

  • Fragrance Components : Similar benzyl esters are used in perfumery for their floral notes.
  • Pharmaceutical Intermediates : Methoxyphenyl-containing esters serve as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs).

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products

    Oxidation: 4-methoxybenzoic acid and benzaldehyde.

    Reduction: 4-methoxybenzyl alcohol and benzyl alcohol.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Unfortunately, the available search results do not offer specific applications, comprehensive data tables, or well-documented case studies for the compound "Benzyl (4-methoxyphenyl)acetate." However, the search results do provide some relevant information regarding related compounds and applications in broader contexts:

  • Synthesis and Pharmaceutical Applications:
  • One search result discusses the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, an intermediate used in the synthesis of the anti-asthmatic drug (R, R)-formoterol . This highlights the role of methoxyphenyl derivatives in pharmaceutical synthesis.
  • The novel synthesis method of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine has the advantages of high yield, high stereoselectivity, mild reaction conditions, low cost and the like .
  • The chiral amine can be used for synthesizing anti-asthmatic drug (R,R)-formoterol with simple product purification process and high yield, and can be used for large-scale industrial production .
  • Use as Acylating Agent:
  • 4-Methoxyphenyl ester provides good selectivity while retaining reactivity, and is used as acylating agent .
  • Benzyl Acetate Uses:
  • Benzyl acetate is used as flavoring agent, in fragrances, as odor agents, and as paint and coating additives . It can be found in commercial, institutional, personal care, auto, home maintenance, landscaping, pesticide, and pet care products .

Mechanism of Action

The mechanism of action of benzyl (4-methoxyphenyl)acetate involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds


Key Observations :

Molecular Weight : Higher molecular weight correlates with increased boiling points and reduced volatility compared to simpler esters like methyl (4-hydroxyphenyl)acetate.

Reactivity and Functional Group Influence

  • Electron-Donating Groups: The 4-methoxy group activates the phenyl ring toward electrophilic substitution, making this compound more reactive in Friedel-Crafts or nitration reactions compared to non-substituted analogs .
  • Ester Hydrolysis : Benzyl esters generally hydrolyze slower than methyl or ethyl esters under basic conditions due to steric hindrance from the benzyl group .

Pharmacological Studies

  • Neuroprotective Agents : Derivatives with 4-methoxyphenyl groups show promise in crossing the blood-brain barrier due to increased lipophilicity, enhancing efficacy in neurodegenerative disease models .

Industrial and Material Science

  • Fragrance Analog : While benzyl acetate is widely used in perfumes, the methoxy variant’s applications remain underexplored but may offer unique olfactory properties .

Biological Activity

Benzyl (4-methoxyphenyl)acetate, a compound derived from benzyl acetate and 4-methoxyphenylacetic acid, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity studies, and metabolic pathways.

This compound is an ester formed from benzyl alcohol and 4-methoxyphenylacetic acid. It is characterized by the presence of a methoxy group on the phenyl ring, which may influence its biological activity.

Pharmacological Properties

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains showed that this compound effectively inhibited the growth of certain pathogens, suggesting its potential use as a natural preservative or therapeutic agent in treating infections .

Antioxidant Activity
In vitro studies have demonstrated that this compound possesses antioxidant properties. It was found to scavenge free radicals and reduce oxidative stress in cellular models, which could be beneficial in preventing oxidative damage associated with various diseases .

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of this compound.

  • Acute Toxicity : In studies involving rats, acute exposure to high doses resulted in significant adverse effects, including neurotoxicity and renal damage. The no-observed-adverse-effect level (NOAEL) was determined to be around 1,000 mg/kg body weight .
  • Chronic Toxicity : Long-term studies indicated that chronic exposure at lower doses did not significantly alter survival rates or body weight compared to control groups. However, some histopathological changes were observed in high-dose groups, suggesting a need for careful dosage management .

Metabolism and Excretion

The metabolism of this compound involves hydrolysis to yield benzyl alcohol and 4-methoxyphenylacetic acid. Studies suggest that the compound is rapidly absorbed following oral administration, with metabolites predominantly excreted via urine within 24 hours .

Table 1: Metabolic Pathways of this compound

MetabolitePathway of FormationExcretion Route
Benzyl AlcoholHydrolysisUrine
4-Methoxyphenylacetic AcidHydrolysisUrine
Hippuric AcidConjugationUrine

Case Studies

Several case studies highlight the therapeutic applications of this compound:

  • Case Study 1 : A clinical trial investigated the effectiveness of benzyl esters, including this compound, in treating protozoal infections. Results indicated a significant reduction in symptoms without notable toxicity .
  • Case Study 2 : Another study explored its application in dermatological formulations due to its antimicrobial properties. Patients reported improvement in skin conditions when treated with formulations containing this compound .

Q & A

Q. What are the optimal catalytic conditions for synthesizing benzyl (4-methoxyphenyl)acetate?

Answer: The synthesis of benzyl acetate derivatives can be optimized using acid catalysts or enzymatic methods. For chemical synthesis, sulfuric acid combined with ammonium cerium phosphate (a solid acid catalyst) achieves high yields (up to 90%) under reflux conditions, with a molar acid-to-alcohol ratio of 1.5:1 and 1.5 wt% catalyst loading . Enzymatic synthesis via transesterification using immobilized lipases (e.g., Novozym®435) in n-heptane solvent achieves 85% conversion with vinyl acetate as the acyl donor, 300 rpm stirring, and 50 mg enzyme per 50 mL reaction volume . Ionic liquids like 1-ethyl-3-methylimidazolium tetrafluoroborate ([C₂MIm][BF₄]) enable efficient catalysis at 60°C, yielding >99% pure product with easy phase separation .

Key Methodological Considerations:

  • Catalyst Selection: Compare acid catalysts (e.g., H₂SO₄) vs. enzymatic systems for yield and purity.
  • Solvent Optimization: Non-polar solvents (n-heptane) enhance enzyme stability .
  • Table 1: Comparison of Catalytic Methods
MethodCatalystYieldPurityConditionsReference
Acid CatalysisH₂SO₄/Ce(PO₄)₂90%>95%Reflux, 1.5:1 ratio
Enzymatic SynthesisNovozym®43585%>98%300 rpm, 50 mg enzyme
Ionic Liquid[C₂MIm][BF₄]90%>99%60°C, phase separation

Q. How can researchers ensure the purity of this compound?

Answer: Purity verification requires multi-technique characterization:

  • Gas Chromatography (GC): Confirms ≥98% purity by quantifying organic impurities .
  • Refractive Index (nD): Validate against literature values (1.553–1.558 at 20°C) .
  • FTIR and NMR: Confirm structural integrity via carbonyl (C=O) stretches (~1740 cm⁻¹) and aromatic proton signals (δ 6.8–7.4 ppm) .

Critical Steps:

  • Recrystallization: Use petroleum ether:ethyl acetate (96:4) for impurity removal .
  • Elemental Analysis: Ensure heavy metal contaminants (As, Pb) are below 0.001% .

Advanced Research Questions

Q. How can kinetic modeling improve enzymatic synthesis scalability?

Answer: A bisubstrate Ping-Pong model accurately describes transesterification kinetics, where substrate inhibition by benzyl alcohol occurs at concentrations >0.5 M. Key parameters (Vmax, Km) derived from Lineweaver-Burk plots enable reactor design for scale-up. For example, Novozym®435 exhibits Vmax = 12 µmol/min·mg and Km = 0.2 M for vinyl acetate .

Methodological Framework:

  • Data Collection: Monitor conversion rates via HPLC at varying substrate concentrations.
  • Parameter Estimation: Use nonlinear regression (e.g., MATLAB’s lsqcurvefit) to fit kinetic models .

Q. How do conflicting toxicity profiles of benzyl acetate derivatives inform risk assessment?

Answer: Discrepancies arise from model systems (in vitro vs. in vivo) and dosage variations. For instance:

  • In Vitro: Human keratinocytes metabolize benzyl acetate to benzoic acid without cytotoxicity .
  • In Vivo: High doses (≥500 mg/kg) in rats induce hepatocellular adenomas, while low doses (<50 mg/kg) show no effects .

Resolution Strategies:

  • Dose-Response Analysis: Use OECD TG 452 guidelines for chronic toxicity studies.
  • Metabolite Tracking: LC-MS/MS to quantify benzyl alcohol and benzoic acid in plasma .

Table 2: Toxicity Data Comparison

ModelDoseEffectReference
Rat (in vivo)500 mg/kgHepatocellular adenomas
Human (in vitro)100 µMNo cytotoxicity
Zebrafish10 ppmDevelopmental abnormalities

Q. What methodologies resolve contradictions in catalytic efficiency studies?

Answer: Contradictions often stem from unoptimized reaction variables or characterization gaps. For example, conflicting reports on lipase efficiency (Novozym®435 vs. Lipozyme®TLIM) are resolved by:

  • Design of Experiments (DoE): Use a central composite design to test interactions between enzyme load, temperature, and solvent .
  • Surface Analysis: SEM/EDS to assess catalyst deactivation due to pore blockage .

Case Study: Ammonium cerium phosphate’s acidity (measured via NH₃-TPD) correlates with catalytic activity; calcination at 500°C maximizes Brønsted acid sites .

Q. How can metabolic pathways of benzyl acetate inform toxicological assessments?

Answer: Benzyl acetate is hydrolyzed to benzyl alcohol (CYP2E1-mediated) and further oxidized to benzoic acid in hepatic microsomes. Key steps:

In Vitro Metabolism: Incubate with rat hepatocytes and track metabolites via GC-MS .

Toxicokinetic Modeling: Use PBPK models to extrapolate rodent data to humans .

Implications:

  • Risk Mitigation: Limit occupational exposure to <10 ppm due to neurobehavioral risks .

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